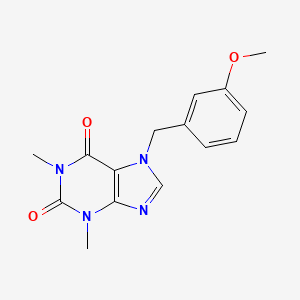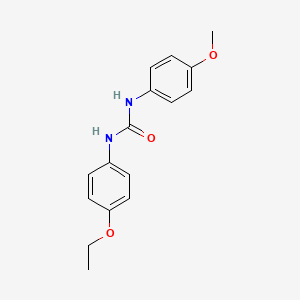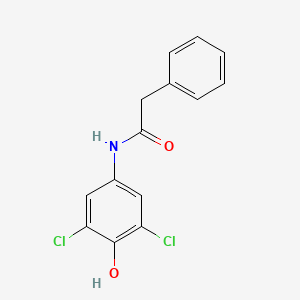
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as CCT018159, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, but it is believed to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models, this compound has been shown to reduce tumor growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide in lab experiments is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without interfering with other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in studying the potential applications of this compound in the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, there is ongoing research to improve the synthesis and solubility of this compound, which could make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the reaction of 2-chloroaniline with 2-mercaptoacetic acid in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 2-aminothiazole to form this compound. The overall yield of this synthesis method is reported to be around 30%.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory diseases and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS2/c12-8-3-1-2-4-9(8)14-10(15)7-17-11-13-5-6-16-11/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXYXLHQQKCHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)


![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)


![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)



![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)